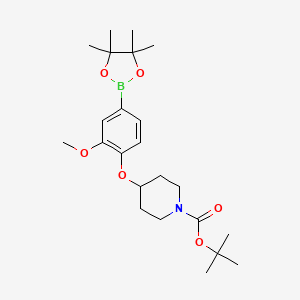

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester

Übersicht

Beschreibung

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical transformations

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester typically involves several key steps:

-

Formation of the Boronic Acid Intermediate: : The initial step often involves the preparation of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable aryl halide precursor.

-

Protection with Pinacol Ester: : The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step usually requires the presence of a dehydrating agent such as molecular sieves to drive the esterification reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. Continuous flow chemistry techniques might be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester can undergo various chemical reactions, including:

-

Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.

-

Protodeboronation: : The boronic ester can be converted back to the corresponding aryl compound through protodeboronation, typically using acidic conditions or hydrogen peroxide.

-

Oxidation: : The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as sodium periodate or hydrogen peroxide.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: For oxidation reactions, common agents include sodium periodate and hydrogen peroxide.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Aryl Compounds: From protodeboronation.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is used as a building block for the construction of complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound can be used in the development of boron-containing drugs, which have applications in cancer therapy (e.g., boron neutron capture therapy) and as enzyme inhibitors. Its ability to form stable complexes with diols makes it useful in the design of molecular sensors and diagnostic agents.

Industry

In the industrial sector, this boronic ester is employed in the manufacture of advanced materials, including polymers and electronic components. Its role in cross-coupling reactions is crucial for the production of various high-value chemicals.

Wirkmechanismus

The mechanism by which 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The presence of the 1-BOC-piperidin-4-yloxy group can also influence the compound’s reactivity and selectivity in these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar cross-coupling reactions.

4-Methoxyphenylboronic Acid Pinacol Ester: Similar in structure but lacks the 1-BOC-piperidin-4-yloxy group, which can affect its reactivity and applications.

4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Known for higher yields in certain reactions compared to methoxy-substituted analogs.

Uniqueness

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is unique due to the presence of the 1-BOC-piperidin-4-yloxy group, which can enhance its solubility and reactivity in various chemical transformations. This makes it a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.

Biologische Aktivität

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester (CAS Number: 1246372-53-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects, including anti-inflammatory, anticancer, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C23H36BNO6

- Molecular Weight : 433.35 g/mol

- CAS Number : 1246372-53-1

The structural components of this compound include a piperidine ring, a methoxyphenyl group, and a boronic acid functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. The incorporation of the piperidine moiety into boronic acid derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that derivatives of piperidine exhibited significant cytotoxic effects against colon cancer cell lines (HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22) .

- Mechanism : The proposed mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells.

Antibacterial Activity

The antibacterial properties of compounds similar to 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid have been documented in various studies:

- Screening Results : Compounds with piperidine structures have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound's ability to inhibit bacterial enzymes further contributes to its antibacterial efficacy.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various boronic acid derivatives, it was found that compounds similar to 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid exhibited IC50 values in the low micromolar range against colon cancer cell lines. This suggests that structural modifications significantly enhance their therapeutic potential.

Case Study 2: Antibacterial Screening

A series of synthesized compounds were tested for their antibacterial activity against several strains. The results indicated that those containing the piperidine nucleus showed promising results in inhibiting bacterial growth, particularly in multi-drug resistant strains.

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36BNO6/c1-21(2,3)29-20(26)25-13-11-17(12-14-25)28-18-10-9-16(15-19(18)27-8)24-30-22(4,5)23(6,7)31-24/h9-10,15,17H,11-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQSHXOVIQEQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.